![molecular formula C14H17IO3 B2426101 1-(4-碘苯基)-4-丙基-2,6,7-三氧杂双环[2.2.2]辛烷 CAS No. 108614-59-1](/img/structure/B2426101.png)
1-(4-碘苯基)-4-丙基-2,6,7-三氧杂双环[2.2.2]辛烷
描述
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by the presence of an iodophenyl group and a trioxabicyclo[222]octane core
科学研究应用
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as catalysts and ligands for various industrial processes
作用机制
Target of Action
DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could have similar targets due to its structural similarity.
Mode of Action
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules . “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” might interact with its targets in a similar way.
Biochemical Pathways
DABCO is involved in numerous organic transformations, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could affect similar pathways.
Pharmacokinetics
DABCO is soluble and hygroscopic . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.
Result of Action
The result of DABCO’s action can vary widely depending on the specific reaction it’s involved in . The effects of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could potentially be similar.
Action Environment
The action of DABCO can be influenced by various environmental factors, such as temperature and the presence of other chemicals . These factors could also influence the action of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 4-iodophenyl derivatives with trioxabicyclo[2.2.2]octane precursors under controlled conditions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the presence of appropriate solvents and reagents . The reaction conditions often require moderate temperatures and specific reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The trioxabicyclo[2.2.2]octane core can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation reactions can produce iodinated quinones or other oxidized species .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally related compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties. The combination of the trioxabicyclo[2.2.2]octane core and the iodophenyl group makes this compound versatile for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
1-(4-iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-7-13-8-16-14(17-9-13,18-10-13)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSSAOVLINMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2426020.png)
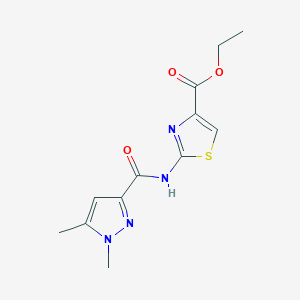
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)
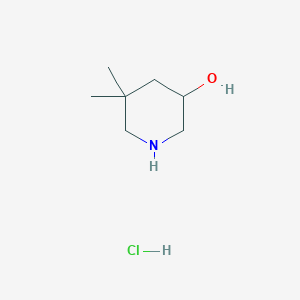
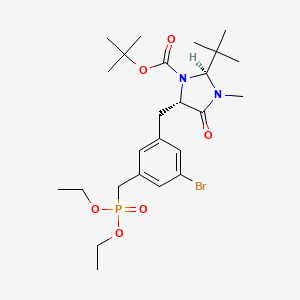
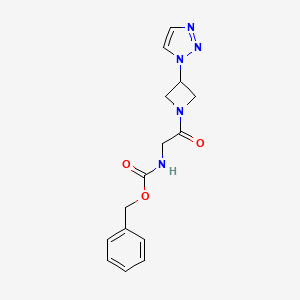
![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
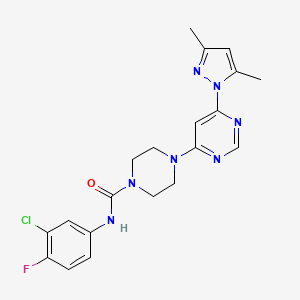
![7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2426041.png)
